Ac-[CFWKYC]-NH2
Description
The peptide Ac-[CFWKYC]-NH2, a synthetic cyclic hexapeptide, is hypothesized to adopt a β-sheet or α-helical secondary structure based on its sequence (Cys-Phe-Trp-Lys-Tyr-Cys). Cyclic peptides like this often exhibit constrained conformations, enhancing stability and receptor-binding specificity.
Properties
Molecular Formula |
C43H53N9O8S2 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
(4R,7R,10S,13S,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34+,35-,36-,37-/m0/s1 |
InChI Key |
UHSPHALTSYXFRP-PCRAMSICSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Hydrophobic Properties
Peptides with alternating hydrophobic and charged residues, such as Ac-(FKFE)₂-NH₂ and Ac-WKFEFKFE-NH₂, serve as useful comparators. These peptides form β-sheet bilayer nanoribbons, with hydrophobicity influenced by aromatic residues (e.g., Phe, Trp) .
Table 1: Hydrophobicity (Retention Time) and Structural Features
| Peptide | Retention Time (min) | Key Residues | Morphology (Width) |
|---|---|---|---|
| Ac-(FKFE)₂-NH₂ | 12.50 | Phe, Lys, Glu | Helical nanoribbons (~8 nm) |
| Ac-WKFEFKFE-NH₂ | 12.68 | Trp, Phe, Glu | Twisted nanoribbons (5.3 nm) |
| Ac-(WKFE)₂-NH₂ | 12.65 | Trp, Lys, Phe, Glu | Flat nanotapes (7.3 nm) |
| Ac-(BipKFE)₂-NH₂ | 13.68 | Biphenyl, Lys, Glu | N/A |
| Ac-[Cys⁴,Cys¹⁰]-α-MSH(4-10)-NH₂ | N/A | Cys, His, Phe | Cyclic, receptor-targeting |
Key Findings :
- Substitutions with bulkier residues (e.g., biphenyl, Bip) increase hydrophobicity (retention time: 13.68 min for Ac-(BipKFE)₂-NH₂ vs. 12.50 min for Ac-(FKFE)₂-NH₂) .
- Trp-containing peptides (e.g., Ac-WKFEFKFE-NH₂) exhibit twisted nanoribbons, while Phe-rich analogs form flat tapes, highlighting the role of residue packing in morphology .
Self-Assembly and Morphology
The presence of aromatic residues (Phe, Trp) promotes fibril formation through π-π stacking. For example:
- Ac-(FKFE)₂-NH₂ and Ac-WKFEFKFE-NH₂ form similar helical nanoribbons (~8 nm width), but Trp variants also produce thinner, twisted structures (5.3 nm) .
- Ac-(WKFE)₂-NH₂ self-assembles into a mix of twisted ribbons and flat nanotapes, suggesting that Trp’s indole ring influences side-chain packing and fibril polymorphism .
Table 2: Functional Comparison of Cyclic Peptides
| Peptide | Target | Key Feature | Activity |
|---|---|---|---|
| Ac-[CNGRC]-NH₂ | CD13, integrins | Labile thioether bond | Dual tumor targeting |
| Ac-[Cys⁴,Cys¹⁰]-α-MSH(4-10)-NH₂ | Melanocortin receptors | Disulfide bridge | Enhanced receptor potency |
| Ac-(1,5-cyclo)-[KAAAD]-NH₂ | Model α-helix | Side-chain cyclization | Water-stable helical structure |
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